molecular formula C5H8NO5- B1263214 (R)-3-hydroxy-L-glutamate

(R)-3-hydroxy-L-glutamate

Cat. No. B1263214
M. Wt: 162.12 g/mol
InChI Key: LKZIEAUIOCGXBY-FONMRSAGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-hydroxy-L-glutamate(1-) is a L-alpha-amino acid anion. It derives from a L-glutamate(1-). It is a conjugate base of a (R)-3-hydroxy-L-glutamic acid.

Scientific Research Applications

Glutamate Receptors in the Brain

Glutamate, including its analogs like (R)-3-hydroxy-L-glutamate, plays a crucial role in the brain as the principal excitatory neurotransmitter. Studies have explored its interactions with various glutamate receptor subtypes, which are key in memory acquisition, learning, and some neurodegenerative disorders. The glutamate receptors are classified into ionotropic and metabotropic receptors, with further subdivisions based on pharmacological and electrophysiological data (Meldrum, 2000).

Ionotropic Glutamate Receptors and Neuroprotection

Ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, have been the focus of research in relation to neuroprotection. Studies have shown that antagonists for these receptors can protect against acute brain damage and may have implications in treating conditions like epilepsy, amnesia, and psychosis (Ikonomidou, Turski, & Stefovska, 2000).

Role in Synaptic Plasticity and Learning

Glutamate receptors, especially AMPA receptors, are deeply involved in synaptic plasticity, a fundamental process underlying learning and memory. The potentiation and regulation of these receptors are associated with enhanced synaptic transmission and cognitive processes (Hollmann & Heinemann, 1994).

Glutamate in Neuromuscular Junctions

Research extends beyond the central nervous system to peripheral systems like neuromuscular junctions. For example, in Drosophila, a form of glutamate receptor, DGluR-II, has been identified in muscle tissue, indicating the broader role of glutamate in synaptic transmission beyond the brain (Schuster, Ultsch, Schloss, Cox, Schmitt, & Betz, 1991).

Insights from Molecular Cloning

Molecular cloning of glutamate receptors has provided significant insights into their structure and function, revealing a complex signaling system that includes G protein-coupled receptors. This has implications for understanding integrative brain function and potential therapeutic interventions for neurological disorders (Nakanishi, 1992).

properties

Product Name

(R)-3-hydroxy-L-glutamate

Molecular Formula

C5H8NO5-

Molecular Weight

162.12 g/mol

IUPAC Name

(2S,3R)-2-azaniumyl-3-hydroxypentanedioate

InChI

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,4+/m1/s1

InChI Key

LKZIEAUIOCGXBY-FONMRSAGSA-M

Isomeric SMILES

C([C@H]([C@@H](C(=O)[O-])[NH3+])O)C(=O)[O-]

Canonical SMILES

C(C(C(C(=O)[O-])[NH3+])O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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